2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Description

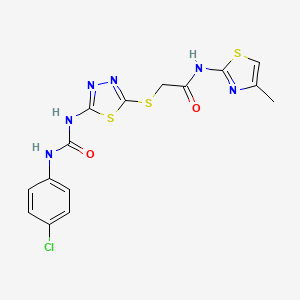

The compound 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a heterocyclic derivative featuring a 1,3,4-thiadiazole core linked to a 4-chlorophenyl urea moiety and a 4-methylthiazol-2-yl acetamide group. The 4-chlorophenyl substituent enhances lipophilicity and bioavailability, while the thiazole ring contributes to binding interactions with biological targets like kinases or caspases .

Properties

IUPAC Name |

2-[[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN6O2S3/c1-8-6-25-13(17-8)19-11(23)7-26-15-22-21-14(27-15)20-12(24)18-10-4-2-9(16)3-5-10/h2-6H,7H2,1H3,(H,17,19,23)(H2,18,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYKAQBOBGFYTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN6O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule that incorporates a thiadiazole ring and exhibits various biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The structural formula of the compound can be represented as follows:

The synthesis typically involves multiple steps, including the formation of the thiadiazole ring through cyclization reactions and subsequent modifications to introduce the ureido and thiazole moieties. The detailed synthetic pathway often includes:

- Formation of the Thiadiazole Ring : This is achieved through the reaction of thiosemicarbazide derivatives with carbon disulfide.

- Ureido Group Introduction : The chlorophenyl group is introduced via nucleophilic substitution reactions.

- Final Acetylation : The acetamide group is added to complete the structure.

Antimicrobial Activity

Research indicates that compounds featuring the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential enzymes.

Anticancer Properties

The compound has demonstrated promising anticancer activity in vitro against several cancer cell lines, including colorectal (HCT-116) and breast cancer cells . The proposed mechanism involves induction of apoptosis and inhibition of cell proliferation through interference with signaling pathways such as VEGFR-2 .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies have suggested that thiadiazole derivatives can significantly reduce edema in animal models .

Case Studies

- Anticancer Evaluation

- Antimicrobial Activity Assessment

Research Findings Overview

A summary table of biological activities observed for similar compounds is presented below:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and thiazole moieties exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiadiazole have shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Studies have demonstrated that similar thiadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the inhibition of specific oncogenic pathways . The presence of the 4-chlorophenyl group is particularly noteworthy as it has been associated with enhanced biological activity.

Anti-inflammatory Effects

Compounds with thiazole and thiadiazole rings have been reported to exhibit anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making it a candidate for further development as an anti-inflammatory agent .

Chemical Synthesis and Structure-Activity Relationship

Understanding the synthesis pathways and structure-activity relationships (SAR) is crucial for optimizing the efficacy of this compound.

Synthesis Techniques

The synthesis of 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. The use of reagents such as isocyanates and thioketones has been effective in generating the desired thiadiazole frameworks .

Structure-Activity Relationship

The SAR studies highlight that modifications at specific positions on the thiadiazole or thiazole rings can significantly alter biological activity. For example, substituents that enhance electron density at the para position can improve antimicrobial efficacy while maintaining low toxicity to human cells .

Case Study: Antimicrobial Efficacy

A study evaluating a series of thiadiazole derivatives demonstrated that compounds structurally similar to this compound exhibited notable antibacterial activity against resistant strains of Mycobacterium tuberculosis. The results indicated a potential for these compounds to serve as lead candidates in developing new antibiotics .

Case Study: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that modifications to the compound could enhance its cytotoxic effects. For instance, derivatives with additional halogen substitutions showed increased potency against breast cancer cells compared to their non-substituted counterparts .

Tables

Comparison with Similar Compounds

(a) Anticancer Activity

- Target Compound : Predicted to induce apoptosis via caspase activation (inferred from analogs like 4j and 25–26) .

- 3 and 8 () : Show potent Akt inhibition (92.36% and 86.52%, respectively) and induce G1/S cell cycle arrest in glioma cells .

- 25 and 26 () : Caspase-3/8/9 activators with IC₅₀ values of 8.1–10.1 µM in HepG2 and MCF-7 cells, outperforming doxorubicin in apoptosis induction .

(b) Structural-Activity Relationships (SAR)

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide?

- Methodology : Synthesis typically involves:

- Step 1 : Formation of the thiadiazole ring via cyclization of thiosemicarbazide derivatives under acidic conditions.

- Step 2 : Introduction of the ureido group via reaction with 4-chlorophenyl isocyanate.

- Step 3 : Thioether linkage formation using potassium carbonate in acetone or DMF (60–80°C, 6–8 hours) .

- Key Parameters : Solvent choice (e.g., DMF for high solubility), temperature control (60–80°C to avoid side reactions), and stoichiometric ratios (1:1.2 for thiol-acetamide coupling).

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | H₂SO₄, RT, 12 h | 65–70 | 85–90 |

| 2 | 4-ClPhNCO, DMF, 60°C | 75–80 | 90–95 |

| 3 | K₂CO₃, acetone, reflux | 70–75 | 92–97 |

Q. Which analytical techniques are essential for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of thiadiazole and acetamide groups (e.g., δ 7.3–7.5 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₄ClN₅O₂S₃: 463.98) .

- Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., ν 1680 cm⁻¹ for C=O, ν 3300 cm⁻¹ for N-H) .

Q. What preliminary biological assays are recommended for evaluating its activity?

- Methodology :

- Antimicrobial Screening : Broth microdilution assays (MIC against S. aureus, E. coli) .

- Anti-inflammatory Testing : COX-1/COX-2 inhibition assays (IC₅₀ values using ELISA) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodology :

- Modifications : Vary substituents on the 4-chlorophenyl (e.g., electron-withdrawing groups) or thiazole rings (e.g., methyl to ethyl) .

- Assays : Compare IC₅₀ values across derivatives. For example:

| Derivative | R Group (Thiazole) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

|---|---|---|---|

| Parent | 4-methyl | 2.1 ± 0.3 | 15.4 ± 1.2 |

| Derivative A | 4-ethyl | 1.8 ± 0.2 | 12.7 ± 0.9 |

- Computational Tools : Molecular docking (AutoDock Vina) to predict binding affinities for COX-1 .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Reproducibility Checks : Standardize assay protocols (e.g., cell line passage number, serum-free conditions).

- Control Experiments : Use reference inhibitors (e.g., aspirin for COX, doxorubicin for cytotoxicity).

- Data Triangulation : Cross-validate using orthogonal assays (e.g., Western blot for apoptosis vs. MTT for viability) .

Q. What computational strategies are effective for predicting target interactions?

- Methodology :

- Molecular Docking : Use PDB structures (e.g., COX-1: 1EQG) to map hydrogen bonds between the ureido group and Arg120 .

- MD Simulations : GROMACS for stability analysis (e.g., RMSD < 2 Å over 50 ns) .

- ADMET Prediction : SwissADME for solubility (LogS = -4.2) and hepatotoxicity (CYP450 inhibition risk) .

Q. How can solubility and stability challenges be addressed during formulation?

- Methodology :

- Co-Solvents : Use DMSO/PEG-400 mixtures (e.g., 10% DMSO in PBS) .

- Prodrug Design : Introduce phosphate esters at the acetamide group for enhanced aqueous solubility .

- Stability Studies : HPLC monitoring under varying pH (2–9) and temperatures (4–37°C) .

Q. What strategies are recommended for designing derivatives with reduced toxicity?

- Methodology :

- Metabolic Profiling : LC-MS/MS to identify reactive metabolites (e.g., epoxide intermediates).

- Selective Targeting : Introduce sulfonamide groups to enhance selectivity for cancer cells over normal fibroblasts .

- In Vivo Models : Zebrafish embryotoxicity assay (LC₅₀ > 100 µM) before murine studies .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results between MTT and trypan blue assays?

- Methodology :

- Mechanistic Insight : MTT measures mitochondrial activity (false negatives if compound inhibits reductase enzymes), while trypan blue assesses membrane integrity.

- Combined Approach : Use Annexin V/PI staining to distinguish apoptosis vs. necrosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.